An In-depth Technical Guide to 2,5-Dibromo-4-methylimidazole: Chemical Properties and Structure
An In-depth Technical Guide to 2,5-Dibromo-4-methylimidazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromo-4-methylimidazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its strategic placement of bromine atoms on the imidazole ring allows for diverse functionalization, making it a valuable precursor for the development of novel therapeutic agents, most notably kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 2,5-Dibromo-4-methylimidazole.
Chemical Properties and Structure
Table 1: Physicochemical Properties of 2,5-Dibromo-4-methylimidazole
| Property | Value | Source |
| Molecular Formula | C₄H₄Br₂N₂ | [2][3] |
| Molecular Weight | 239.90 g/mol | [2][3] |
| CAS Number | 219814-29-6 | [2][3] |
| IUPAC Name | 2,4-dibromo-5-methyl-1H-imidazole | [4] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥97% or ≥98% (commercially available) | [1] |
| Canonical SMILES | CC1=C(N=C(N1)Br)Br | [4] |
| InChI Key | RWHYUTSGEJYTMQ-UHFFFAOYSA-N | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Topological Polar Surface Area | 28.7 Ų | [4] |
Structural Representation
The structure of 2,5-Dibromo-4-methylimidazole consists of a five-membered imidazole ring substituted with two bromine atoms at positions 2 and 5, and a methyl group at position 4.
Caption: 2D structure of 2,5-Dibromo-4-methylimidazole.
Experimental Protocols
Detailed experimental protocols for the synthesis of 2,5-Dibromo-4-methylimidazole are not extensively published in peer-reviewed literature; however, its synthesis can be inferred from standard bromination reactions of imidazole derivatives. A plausible synthetic route involves the direct bromination of 4-methylimidazole using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine, in an appropriate solvent.
General Reactivity and Utility in Cross-Coupling Reactions
The bromine atoms at the C2 and C5 positions of the imidazole ring are amenable to substitution through various cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules. The primary utility of 2,5-Dibromo-4-methylimidazole lies in its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3] These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a wide range of substituents onto the imidazole core.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromoimidazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the brominated positions.
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the dibromoimidazole with a primary or secondary amine, catalyzed by a palladium complex. This is a key step in the synthesis of various biologically active amino-substituted imidazoles.
Caption: Synthetic utility of 2,5-Dibromo-4-methylimidazole.
Spectroscopic Data
While specific, publicly available spectra for 2,5-Dibromo-4-methylimidazole are limited, suppliers of this compound typically provide characterization data, including ¹H NMR, ¹³C NMR, and mass spectrometry, upon request.[3] Researchers can expect the ¹H NMR spectrum to show a signal for the methyl protons and a signal for the N-H proton of the imidazole ring. The ¹³C NMR spectrum would display signals corresponding to the methyl carbon and the three distinct carbons of the imidazole ring, with the carbon atoms attached to bromine atoms showing characteristic shifts. Mass spectrometry would confirm the molecular weight and show a characteristic isotopic pattern due to the presence of two bromine atoms.
Biological Activity and Applications in Drug Discovery
2,5-Dibromo-4-methylimidazole is a key starting material in the synthesis of various kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By utilizing the reactivity of the bromine atoms, medicinal chemists can synthesize libraries of substituted imidazole derivatives for screening against various kinase targets.
While specific signaling pathways directly modulated by 2,5-Dibromo-4-methylimidazole itself are not documented, its derivatives have been investigated as inhibitors of various protein kinases. The general workflow for the development of kinase inhibitors from this scaffold is depicted below.
Caption: Drug discovery workflow using 2,5-Dibromo-4-methylimidazole.
Conclusion
2,5-Dibromo-4-methylimidazole is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it a key intermediate in the development of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. Further research into the synthesis and biological evaluation of derivatives of this compound is likely to yield new and potent drug candidates.
